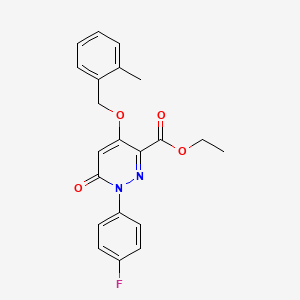

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a methoxy group and a thiophene ring, which are common in many organic compounds and can contribute to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can contribute to the overall polarity and reactivity of the molecule . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom, which can also impact the compound’s properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzenesulfonamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a benzene sulfonic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar thiophene and piperidine rings could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Pharmacological Applications

- Cerebral Vasospasm Treatment : Research has shown the effectiveness of certain endothelin receptor antagonists in preventing cerebral vasospasm induced by subarachnoid hemorrhage (SAH), suggesting potential therapeutic uses for related sulfonamide compounds in managing conditions caused by SAH (Zuccarello et al., 1996).

- Cognitive Enhancement : Compounds like SB-399885 have been demonstrated to enhance cognitive functions in animal models, highlighting the potential for sulfonamide derivatives in treating cognitive deficits associated with diseases such as Alzheimer's and schizophrenia (Hirst et al., 2006).

Materials Science and Chemistry

- Photosensitizers for Photodynamic Therapy : New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

- Copolymerization and Material Properties : Research into novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including methoxy-substituted variants, has explored the impact of these compounds on the thermal and structural properties of copolymers, which could have implications for the development of new materials (Kharas et al., 2016).

Antiproliferative Agents

- Antiproliferative Activity : Substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, including those with methoxy groups, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, providing insights into the development of new anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition

- Membrane-bound Phospholipase A2 Inhibitors : Novel benzenesulfonamide derivatives have been prepared and shown to be potent inhibitors of membrane-bound phospholipase A2, an enzyme involved in inflammatory processes, indicating potential for the development of anti-inflammatory drugs (Oinuma et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

3-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-23-16-4-2-5-17(14-16)25(21,22)19-9-12-20-10-7-15(8-11-20)18-6-3-13-24-18/h2-6,13-15,19H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGGLCFOKYUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[6-(4-methylphenyl)-2-(morpholin-4-yl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2653612.png)

![1-[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2653614.png)

![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2653619.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)